5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione (R)-5-[2-(methylthio)ethyl]hydantoin is a D-5-monosubstituted hydantoin in which the substituent is specified as 2-(methylthio)ethyl. It derives from a D-methionine. It is an enantiomer of a (S)-5-[2-(methylthio)ethyl]hydantoin.
Brand Name: Vulcanchem
CAS No.: 13253-44-6
VCID: VC0078908
InChI: InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)/t4-/m1/s1
SMILES: CSCCC1C(=O)NC(=O)N1
Molecular Formula: C6H10N2O2S
Molecular Weight: 174.22 g/mol

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

CAS No.: 13253-44-6

Main Products

VCID: VC0078908

Molecular Formula: C6H10N2O2S

Molecular Weight: 174.22 g/mol

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione - 13253-44-6

CAS No. 13253-44-6
Product Name 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
Molecular Formula C6H10N2O2S
Molecular Weight 174.22 g/mol
IUPAC Name (5R)-5-(2-methylsulfanylethyl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)/t4-/m1/s1
Standard InChIKey SBKRXUMXMKBCLD-UHFFFAOYSA-N
Isomeric SMILES CSCC[C@@H]1C(=O)NC(=O)N1
SMILES CSCCC1C(=O)NC(=O)N1
Canonical SMILES CSCCC1C(=O)NC(=O)N1
Description (R)-5-[2-(methylthio)ethyl]hydantoin is a D-5-monosubstituted hydantoin in which the substituent is specified as 2-(methylthio)ethyl. It derives from a D-methionine. It is an enantiomer of a (S)-5-[2-(methylthio)ethyl]hydantoin.
Synonyms 5-(2-methylthioethyl)hydantoin
5-MTE-hydantoin
PubChem Compound 114629
Last Modified Nov 11 2021
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